1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide
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Overview
Description
1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and a thiadiazole ring, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide typically involves the reaction of phenylmethanesulfonamide with trifluoromethylthiadiazole. The process requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using advanced equipment to maintain the necessary conditions. The process includes steps such as mixing, heating, and purification to achieve the final product. The use of catalysts and solvents is also common to enhance the reaction efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on proteins or other biomolecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-bis(trifluoromethanesulfonimide): Known for its use as a triflating reagent and its strong electron-withdrawing properties.
N-phenyltrifluoromethanesulfonimide: Similar in structure and used in similar applications, but with different reactivity and properties.
Uniqueness
1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide stands out due to its unique combination of a phenyl group, trifluoromethyl group, and thiadiazole ring. This combination imparts distinct reactivity and functionality, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2S2/c11-10(12,13)8-14-15-9(19-8)16-20(17,18)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWOLFQLTPRWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=NN=C(S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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